Superior 15-LOX Inhibition Among All Monomeric Thienopyrimidine Analogs—Outperforms Quercetin and Zileuton
Cox-2/15-lox-IN-4 (compound 5i) demonstrated the highest 15-LOX inhibitory potency among all 12 monomeric compounds (5a–5l) in the thienopyrimidine series, with an IC50 of 1.97 μM [1]. This potency surpasses both reference 15-LOX inhibitors quercetin (IC50 = 4.20 μM) and zileuton (IC50 = 3.34 μM), translating to approximately 2.1-fold and 1.7-fold superior activity, respectively [1]. Within its own methoxyphenyl subseries, 5i (4-F anilino, IC50 = 1.97 μM) outperforms 5j (4-Br anilino, IC50 = 2.4 μM) by approximately 1.2-fold, and significantly exceeds 5l (COX-2/15-LOX-IN-6, IC50 = 11.723 μM) by approximately 5.9-fold [1]. No other monomer in the study achieved sub-2 μM 15-LOX inhibition [1].
| Evidence Dimension | 15-LOX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.97 ± 0.87 μM |
| Comparator Or Baseline | Quercetin IC50 = 4.20 ± 1.10 μM; Zileuton IC50 = 3.34 ± 1.53 μM; 5j IC50 = 2.4 ± 1.05 μM; 5k IC50 = 2.29 ± 1.06 μM; 5l (COX-2/15-LOX-IN-6) IC50 = 11.723 μM |
| Quantified Difference | ~2.1-fold vs. quercetin; ~1.7-fold vs. zileuton; ~5.9-fold vs. 5l (COX-2/15-LOX-IN-6) |
| Conditions | In vitro 15-LOX enzyme inhibition assay; data expressed as mean ± SEM of triplicates [1] |
Why This Matters
Procurement of Cox-2/15-lox-IN-4 ensures access to the monomer with the strongest 15-LOX component in the entire published thienopyrimidine series, a critical consideration when 15-LOX pathway engagement is the primary experimental variable.
- [1] Elsayed S, Abdelkhalek AS, Rezq S, Abu Kull ME, Romero DG, Kothayer H. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. Eur J Med Chem. 2023 Aug 15;260:115724. Table 1. View Source
